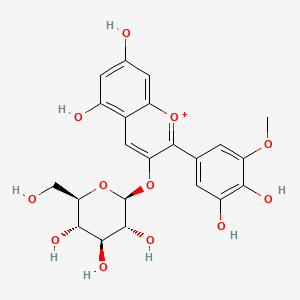
Petunidin 3-glucoside
描述
Petunidin 3-glucoside is an anthocyanin, a type of water-soluble pigment responsible for the red, purple, and blue colors in many plant tissues. It is commonly found in fruits, berries, red Vitis vinifera grapes, and red wine . Anthocyanins, including this compound, belong to the flavonoid group and are known for their antioxidant, anti-inflammatory, antidiabetic, anti-obesity, antihypertensive, and anticancer properties .
准备方法
Synthetic Routes and Reaction Conditions: Petunidin 3-glucoside can be synthesized through the glycosylation of petunidin. The process involves attaching a glucose molecule to the petunidin aglycone at the C3 hydroxyl group. This reaction typically requires the presence of a glycosyl donor, such as glucose, and a glycosyl transferase enzyme to facilitate the transfer .
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources, such as berries and grapes. The extraction process includes maceration, filtration, and purification steps to isolate the compound. Advanced techniques like high-performance liquid chromatography (HPLC) are used to ensure the purity and quality of the extracted this compound .
化学反应分析
Types of Reactions: Petunidin 3-glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of different degradation products and derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions typically occur under acidic conditions.
Reduction: Reducing agents like sodium borohydride can be used to reduce this compound.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or methoxide ions.
Major Products Formed: The degradation products of this compound include petunidin chalcone, phloroglucinaldehyde, and 3-methoxy-4,5-dihydroxybenzoic acid .
科学研究应用
Petunidin 3-glucoside has a wide range of scientific research applications:
Chemistry: It is used as a natural colorant and a model compound for studying anthocyanin chemistry.
Biology: Research has shown its potential in modulating cellular pathways and gene expression related to oxidative stress and inflammation.
Medicine: this compound exhibits anticancer, anti-inflammatory, and neuroprotective activities.
Industry: It is used in the food and beverage industry as a natural colorant and antioxidant.
作用机制
Petunidin 3-glucoside is compared with other anthocyanins such as cyanidin, delphinidin, pelargonidin, peonidin, and malvidin. These compounds differ in the number and position of hydroxyl and methoxy groups on the phenyl ring .
相似化合物的比较
Cyanidin: Lacks methoxy groups and has hydroxyl groups at positions 3’ and 4’.
Delphinidin: Has hydroxyl groups at positions 3’, 4’, and 5’.
Pelargonidin: Has a single hydroxyl group at position 4’.
Peonidin: Has a methoxy group at position 3’ and a hydroxyl group at position 4’.
Malvidin: Has methoxy groups at positions 3’ and 5’.
Uniqueness of Petunidin 3-glucoside: this compound is unique due to its specific hydroxyl and methoxy substitution pattern, which contributes to its distinct color and bioactivity profile .
属性
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxy-5-methoxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O12/c1-31-14-3-8(2-12(26)17(14)27)21-15(6-10-11(25)4-9(24)5-13(10)32-21)33-22-20(30)19(29)18(28)16(7-23)34-22/h2-6,16,18-20,22-23,28-30H,7H2,1H3,(H3-,24,25,26,27)/p+1/t16-,18-,19+,20-,22-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQDWIRWKWIUKK-QKYBYQKWSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)O)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23O12+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40990158 | |
| Record name | 2-(3,4-Dihydroxy-5-methoxyphenyl)-5,7-dihydroxy-1-benzopyran-1-ium-3-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40990158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6988-81-4 | |
| Record name | 2-(3,4-Dihydroxy-5-methoxyphenyl)-5,7-dihydroxy-1-benzopyran-1-ium-3-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40990158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Petunidin 3-glucoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038097 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3-Diisopropyl-1H-benzo[d]imidazol-3-ium bromide](/img/structure/B3029518.png)
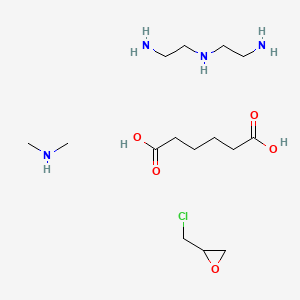
![2,5-Dimethylbenzo[d]thiazol-6-amine](/img/structure/B3029523.png)

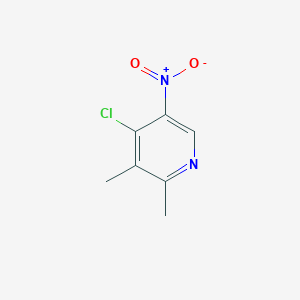
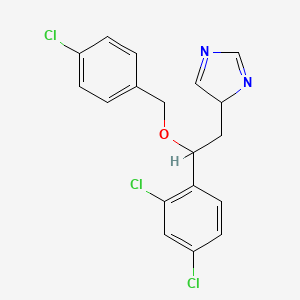

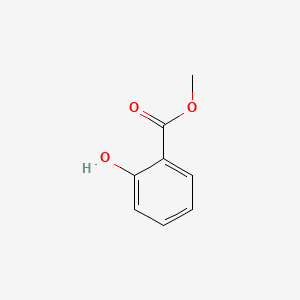
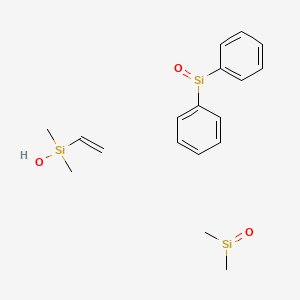
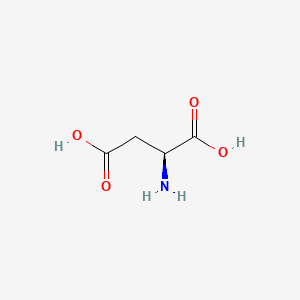
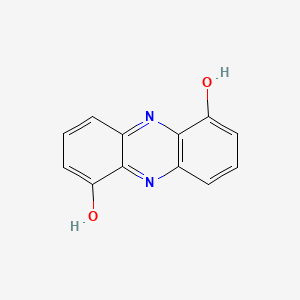
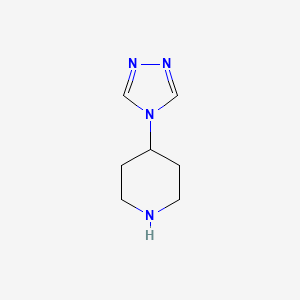
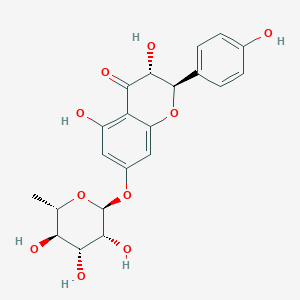
![3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride](/img/structure/B3029539.png)
